molecular formula C5H7Cl2NS B591749 (5-Chlorothiophen-2-yl)methanamine hydrochloride CAS No. 548772-41-4

(5-Chlorothiophen-2-yl)methanamine hydrochloride

Cat. No. B591749
M. Wt: 184.078
InChI Key: SIGIOUOPZWLIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS . It is also known by other names, including C-(5-Chloro 2thienyl)-methylamin, Hydrochloride and HT757 . This compound is commonly used in industrial and scientific research.


Molecular Structure Analysis


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper precautions should be taken when handling it .

Scientific Research Applications

Biased Agonists in Antidepressant Development

A study by Sniecikowska et al. (2019) explores derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors. These compounds, including a series with aryloxyethyl derivatives, show potential as antidepressant drug candidates due to their robust antidepressant-like activity. (Sniecikowska et al., 2019)

Synthesis and Characterization of Novel Compounds

Shimoga et al. (2018) discuss the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. This compound was synthesized via polyphosphoric acid condensation and characterized using various spectroscopic techniques, contributing to the field of chemical synthesis and analysis. (Shimoga et al., 2018)

Apoptosis Inducers and Anticancer Agents

Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer. This compound shows activity against breast and colorectal cancer cell lines and has been identified as a potential anticancer agent. (Zhang et al., 2005)

Antiosteoclast and Osteoblast Activity

Reddy et al. (2012) synthesized a family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates. These compounds, including derivatives of piperidin-2-yl-methanamine, exhibited moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone-related diseases. (Reddy et al., 2012)

Cellular Imaging and Photocytotoxicity

Basu et al. (2014) report on Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and similar compounds, which displayed photocytotoxic properties in red light. These complexes were effective in generating reactive oxygen species and showed potential for cellular imaging and cancer treatment. (Basu et al., 2014)

Safety And Hazards

As mentioned earlier, (5-Chlorothiophen-2-yl)methanamine hydrochloride poses risks such as skin and eye irritation. It is essential to follow safety guidelines, including wearing protective gear and avoiding ingestion or inhalation. Disposal should comply with applicable regulations .

properties

IUPAC Name

(5-chlorothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIOUOPZWLIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655364
Record name 1-(5-Chlorothiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)methanamine hydrochloride

CAS RN

548772-41-4
Record name 1-(5-Chlorothiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chlorothiophen-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.